molecular formula C15H13N3O4 B3841612 2-methyl-N'-(4-nitrobenzoyl)benzohydrazide

2-methyl-N'-(4-nitrobenzoyl)benzohydrazide

Cat. No.: B3841612
M. Wt: 299.28 g/mol
InChI Key: QDRHSQXTOBBZEU-UHFFFAOYSA-N
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Description

2-methyl-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound with the molecular formula C({15})H({13})N({3})O({4}) It is characterized by the presence of a benzohydrazide core substituted with a methyl group and a nitrobenzoyl group

Properties

IUPAC Name

2-methyl-N'-(4-nitrobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-4-2-3-5-13(10)15(20)17-16-14(19)11-6-8-12(9-7-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRHSQXTOBBZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-(4-nitrobenzoyl)benzohydrazide typically involves a multi-step process:

    Formation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride (SOCl(_2)) under reflux conditions. The reaction produces 4-nitrobenzoyl chloride, which is a key intermediate.

    Hydrazide Formation: The 4-nitrobenzoyl chloride is then reacted with 2-methylbenzohydrazide in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

On an industrial scale, the production of 2-methyl-N’-(4-nitrobenzoyl)benzohydrazide would follow similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification steps to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl(_2)).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Reduction: 2-methyl-N’-(4-aminobenzoyl)benzohydrazide.

    Substitution: Depending on the nucleophile, products can vary widely, such as N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-methyl-N’-(4-nitrobenzoyl)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism by which 2-methyl-N’-(4-nitrobenzoyl)benzohydrazide exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N’-(4-fluorobenzoyl)benzohydrazide: Similar structure but with a fluorine substituent instead of a nitro group.

    2-methyl-N’-(4-chlorobenzoyl)benzohydrazide: Contains a chlorine substituent in place of the nitro group.

Uniqueness

2-methyl-N’-(4-nitrobenzoyl)benzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The nitro group can participate in redox reactions, making the compound useful in various chemical transformations and biological assays.

This detailed overview provides a comprehensive understanding of 2-methyl-N’-(4-nitrobenzoyl)benzohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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